Prostaglandin J3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

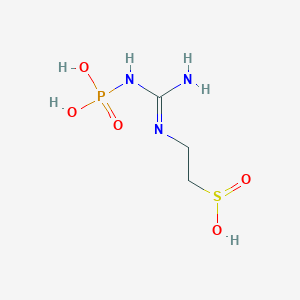

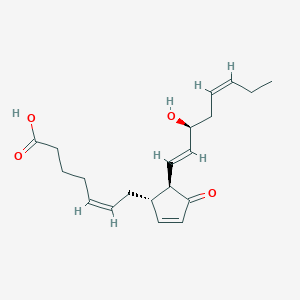

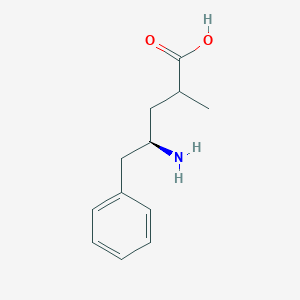

Prostaglandin J3 is a member of the class of prostaglandins J that is (5Z,9Z,13E,17Z)-prostatetraenoic acid carrying hydroxy and oxo substituents at positions 11 and 15 respectively. An intermediate of specialised proresolving mediators It has a role as a human xenobiotic metabolite and an antineoplastic agent. It is a prostaglandins J and a secondary allylic alcohol. It is a conjugate acid of a prostaglandin J3(1-).

Applications De Recherche Scientifique

Prostaglandins in Health and Disease

Prostaglandins, including PGJ3, are critical in regulating various physiological processes in health and disease. They exhibit organ-specific effects, influencing functions in the heart, lungs, kidneys, gastrointestinal tract, bones, joints, brain, and reproductive systems. These compounds demonstrate both stimulatory and inhibitory effects on bone metabolism, highlighting their complex role in physiological regulation and the potential for paradoxical effects under different conditions (Miller, 2006).

Prostaglandins in Cancer

Recent studies have illuminated the role of prostaglandins in cancer, revealing how these compounds can either hinder or promote tumor progression depending on the type of prostaglandin and the specific context. For example, prostaglandin D2 (PGD2) has been found to potentially impede tumor growth, whereas other types such as prostaglandin E2 (PGE2) and prostaglandin F2 alpha (PGF2α) might enhance tumor progression and aggressiveness. This underscores the need for more research to fully understand the implications of PGJ3 and other prostaglandins in oncology (Jara-Gutiérrez & Baladrón, 2021).

Prostaglandins in Reproductive Health

Prostaglandins play an indispensable role in various phases of human reproduction. Clinical research has evaluated prostaglandins as agents to induce labor and abortion, and to stimulate menstruation. These studies indicate the potential of PGJ3 and other prostaglandins in managing reproductive health issues, although the exact mechanisms at the molecular level, especially the differences in action on specific muscles like the cervix compared to the uterus, remain largely unexplored (Hinman, 1972).

Prostaglandins in Neuroinflammation

The role of prostaglandins in neuroinflammatory conditions such as Alzheimer's disease is complex, with these compounds exhibiting both neurotoxic and neuroprotective effects. This dual role suggests that PGJ3 and related prostaglandins could be key targets for developing therapeutic strategies for neurodegenerative diseases, pending further research to clarify their specific actions (Fattahi & Mirshafiey, 2014).

Prostaglandins in Ocular Health

Investigations into prostaglandin receptors for glaucoma treatment have expanded our understanding of their role in ocular health. Prostaglandin F2α analogs, the first class introduced for glaucoma therapy, have set a high standard for efficacy and tolerability. Recent research efforts are exploring new prostaglandin receptor targets to develop more effective treatments, highlighting the ongoing relevance of prostaglandins like PGJ3 in this field (Matsou & Anastasopoulos, 2018).

Propriétés

Nom du produit |

Prostaglandin J3 |

|---|---|

Formule moléculaire |

C20H28O4 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

(Z)-7-[(1S,5R)-5-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H28O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-13+/t16-,17-,18+/m0/s1 |

Clé InChI |

DIBKBAMSPPKSTJ-BAILPSPNSA-N |

SMILES isomérique |

CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |

SMILES canonique |

CCC=CCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-2-piperazinyl]-N-prop-2-enylacetamide](/img/structure/B1255276.png)

![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)

![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)

![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)